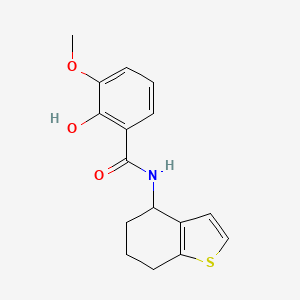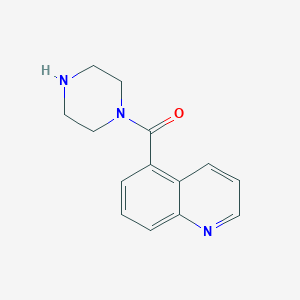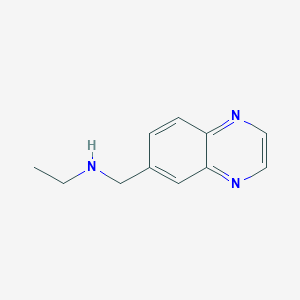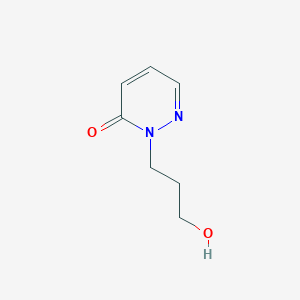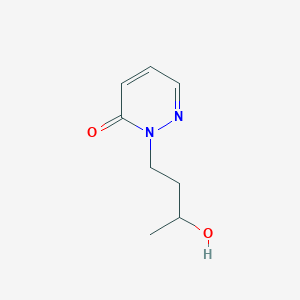
2-(3-Hydroxybutyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxybutyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridazinone derivative that has shown promising results in preclinical studies, making it a potential candidate for further drug development.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxybutyl)pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the production of reactive oxygen species and inflammatory mediators. This compound has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-Hydroxybutyl)pyridazin-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. This compound has been shown to inhibit the production of reactive oxygen species and inflammatory mediators, which are involved in the pathogenesis of various diseases, such as rheumatoid arthritis, asthma, and cancer. Additionally, this compound has been shown to protect against oxidative stress-induced damage and neuronal cell death, making it a potential candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Hydroxybutyl)pyridazin-3-one in lab experiments include its potent anti-inflammatory and antioxidant activities, as well as its neuroprotective and anti-cancer activities. Additionally, this compound is relatively easy to synthesize and can be obtained in moderate yields. However, the limitations of using this compound in lab experiments include its moderate solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(3-Hydroxybutyl)pyridazin-3-one. First, further studies are needed to elucidate the mechanism of action of this compound, particularly its interactions with enzymes and signaling pathways involved in the production of reactive oxygen species and inflammatory mediators. Second, more studies are needed to evaluate the pharmacokinetics and toxicity of this compound in vivo, as well as its potential drug-drug interactions. Third, further studies are needed to explore the potential applications of this compound in the treatment of various diseases, such as neurodegenerative disorders and cancer. Finally, more studies are needed to optimize the synthesis method of this compound, with the aim of improving the yield and purity of the product.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxybutyl)pyridazin-3-one involves the reaction of 2-cyanopyridine with 3-hydroxybutanal in the presence of a catalyst. The reaction proceeds through a nucleophilic addition of the alcohol to the nitrile, followed by a cyclization reaction to form the pyridazinone ring. The yield of this reaction is moderate, but it can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
2-(3-Hydroxybutyl)pyridazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. In biochemistry, 2-(3-Hydroxybutyl)pyridazin-3-one has been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2, which are involved in the production of reactive oxygen species and inflammatory mediators. In pharmacology, this compound has been shown to exhibit neuroprotective and anti-cancer activities, making it a potential candidate for the treatment of neurological disorders and cancer.
Propriétés
IUPAC Name |
2-(3-hydroxybutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)4-6-10-8(12)3-2-5-9-10/h2-3,5,7,11H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZJEQNYTNPAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

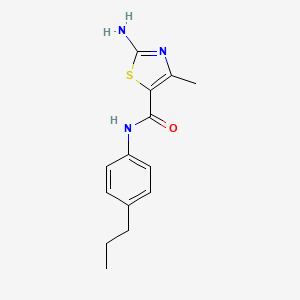

![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)

